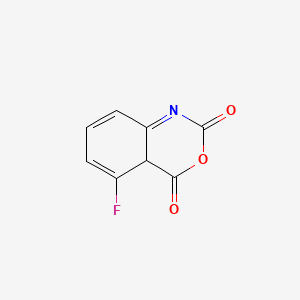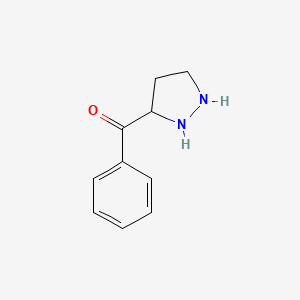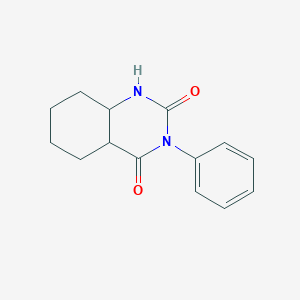
3-phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Phenylquinazoline-2,4(1H,3H)-dione consists of a quinazoline ring system with a phenyl group attached at the 3-position and two carbonyl groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone in good yield.
Industrial Production Methods
Industrial production of 3-Phenylquinazoline-2,4(1H,3H)-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: Lacks the phenyl group at the 3-position.
2-Phenylquinazoline-4(3H)-one: Has a phenyl group at the 2-position instead of the 3-position.
4(3H)-Quinazolinone: Lacks the phenyl group and has only one carbonyl group at the 4-position.
Uniqueness
3-Phenylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both carbonyl groups at the 2 and 4 positions and the phenyl group at the 3-position. This specific structure contributes to its distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
3-phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18) |
InChIキー |
DBOZCZGUACKJSB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



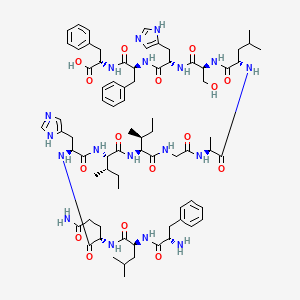
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
![8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione](/img/structure/B15134952.png)
![tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate](/img/structure/B15134959.png)
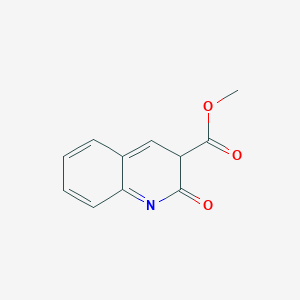
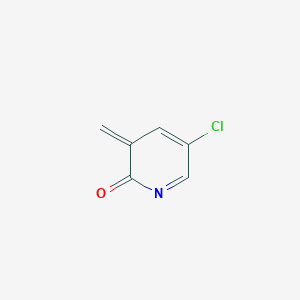


![2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile](/img/structure/B15135005.png)
![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)

